tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and a spirocyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various research applications.
Properties
Molecular Formula |
C16H29NO3 |
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Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H29NO3/c1-14(2,3)20-13(18)17-11-9-16(10-12-17)7-5-15(4,19)6-8-16/h19H,5-12H2,1-4H3 |
InChI Key |
ZOGCMWYHRMJXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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